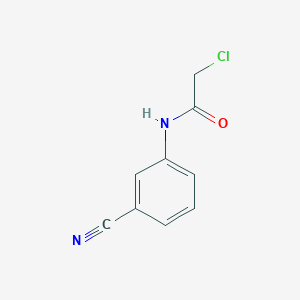

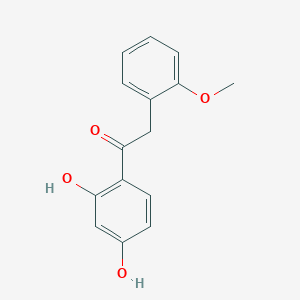

![molecular formula C10H8N2O2S B1349004 (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 74920-46-0](/img/structure/B1349004.png)

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, also known as 5-hydroxy-3-methylene-2-sulfanylideneimidazolidin-4-one or 5-HM2SI, is a novel small molecule compound with potential applications in biomedical research. It is a member of the imidazolidinone family of compounds, which are characterized by their 3-dimensional structures and their ability to form hydrogen bonds. 5-HM2SI has been studied for its ability to act as a molecular switch, and its potential to be used as a drug delivery vehicle.

Applications De Recherche Scientifique

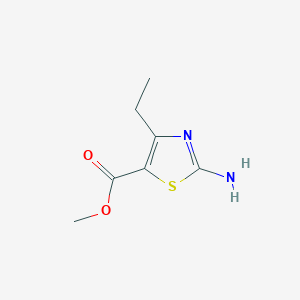

Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase

A study by Unangst et al. (1994) synthesized and evaluated benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol, which included compounds structurally similar to (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one. These compounds were found to be dual inhibitors of 5-lipoxygenase and cyclooxygenase, with varying degrees of selectivity toward the two enzymes and potential anti-inflammatory activity (Unangst et al., 1994).

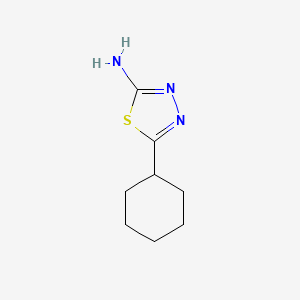

Potential Fungicides

Kobyłka et al. (2019) focused on the synthesis and structure determination of thiohydantoin compounds, including 5-benzylidene-2-sulfanylideneimidazolidin-4-one, proposing them as potential novel fungicides. The study included theoretical calculations and spectroscopy to determine the most probable structures of these compounds (Kobyłka et al., 2019).

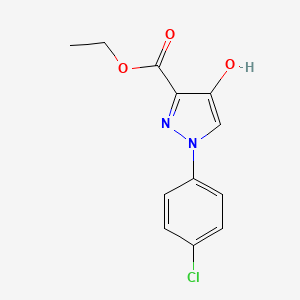

Antagonists for A2A Adenosine Receptor

Xiao et al. (2008) synthesized a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent antagonists for the A2A adenosine receptor. These compounds, which included derivatives of (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, showed potential as pesticide lead compounds (Xiao et al., 2008).

Anti-Cancer Activity

Ghani and Alabdali (2022) researched the anti-cancer activity of metal ion complexes derived from a compound structurally related to (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, highlighting the potential of these compounds in targeting cancer cells (Ghani & Alabdali, 2022).

Propriétés

IUPAC Name |

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUSMEPEGIXSAQ-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353531 |

Source

|

| Record name | (5E)-5-[(3-Hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

CAS RN |

74920-46-0 |

Source

|

| Record name | (5E)-5-[(3-Hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)